1-[(5-methyl-1,2-oxazol-3-yl)amino]-1-oxobutan-2-yl N-(phenylcarbonyl)leucinate
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Overview
Description
1-[(5-methyl-1,2-oxazol-3-yl)amino]-1-oxobutan-2-yl N-(phenylcarbonyl)leucinate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of oxazole and leucinate moieties, making it a subject of study for its chemical reactivity and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-methyl-1,2-oxazol-3-yl)amino]-1-oxobutan-2-yl N-(phenylcarbonyl)leucinate typically involves multi-step organic reactions. The process begins with the preparation of the oxazole ring, which can be synthesized through the cyclodehydration of appropriate precursors in the presence of dehydrating agents such as sulfuric acid . The subsequent steps involve the coupling of the oxazole derivative with leucinate under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis equipment to ensure precision and reproducibility. The process would likely include the use of high-purity reagents and solvents, as well as stringent quality control measures to ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(5-methyl-1,2-oxazol-3-yl)amino]-1-oxobutan-2-yl N-(phenylcarbonyl)leucinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine derivatives.
Scientific Research Applications
1-[(5-methyl-1,2-oxazol-3-yl)amino]-1-oxobutan-2-yl N-(phenylcarbonyl)leucinate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(5-methyl-1,2-oxazol-3-yl)amino]-1-oxobutan-2-yl N-(phenylcarbonyl)leucinate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- N-[(5-methyl-1,2-oxazol-3-yl)carbonyl]-L-alanyl-L-valyl-N-{(2S,3E)-5-(benzyloxy)-5-oxo-1-[(3S)-2-oxopyrrolidin-3-yl]pent-3-en-2-yl}-L-leucinamide .
- N-{2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl}-N-[2-(4-morpholinyl)ethyl]tetradecanamide .
Uniqueness
1-[(5-methyl-1,2-oxazol-3-yl)amino]-1-oxobutan-2-yl N-(phenylcarbonyl)leucinate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C21H27N3O5 |
---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
[1-[(5-methyl-1,2-oxazol-3-yl)amino]-1-oxobutan-2-yl] 2-benzamido-4-methylpentanoate |
InChI |
InChI=1S/C21H27N3O5/c1-5-17(20(26)23-18-12-14(4)29-24-18)28-21(27)16(11-13(2)3)22-19(25)15-9-7-6-8-10-15/h6-10,12-13,16-17H,5,11H2,1-4H3,(H,22,25)(H,23,24,26) |
InChI Key |
IQICGZBMGBHXCT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=NOC(=C1)C)OC(=O)C(CC(C)C)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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